Magnesium aspartate dihydrate

Übersicht

Beschreibung

Magnesium aspartate dihydrate is a magnesium salt of aspartic acid that is commonly used as a mineral supplement . It displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . It is used for the treatment and prevention of magnesium deficiency, as diagnosed by a doctor .

Synthesis Analysis

The synthesis of magnesium aspartate using evaporation and precipitation with an organic solvent (acetone) is described . The target product yield has been studied depending on the amount of organic solvent, and the minimum volume of acetone that provides maximum magnesium aspartate yield has been determined .Molecular Structure Analysis

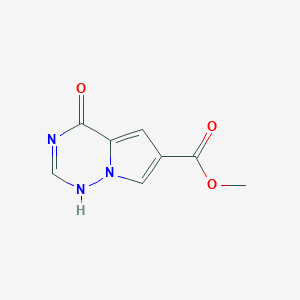

The empirical formula of this compound is C8H12MgN2O8 · 2H2O . Its molecular weight is 324.53 .Chemical Reactions Analysis

The coordination chemistry of magnesium (Mg 2+) was extensively explored . More recently, magnesium, which plays a role in over 80% of metabolic functions and governs over 350 enzymatic processes, is becoming increasingly linked to chronic disease—predominantly due to magnesium deficiency (hypomagnesemia) .Physical And Chemical Properties Analysis

This compound is a substance with the empirical formula C8H12MgN2O8 · 2H2O and a molecular weight of 324.53 .Wissenschaftliche Forschungsanwendungen

Enantiomeric Purity Evaluation : A study on the enantiomeric purity of Magnesium aspartate dihydrate showed that the concentration of the D-enantiomer of aspartic acid ranged from 0.03 to 0.12%. This is important for understanding the chemical composition and quality of this compound used in pharmaceuticals (Wahl & Holzgrabe, 2015).

Use in Hypomagnesaemia : Magnesium aspartate hydrochloride has been used in clinical trials to prevent and replenish cisplatin-induced loss of body stores of magnesium, demonstrating its effectiveness in addressing magnesium deficiency (Vokes et al., 1990).

Analgesia Prolongation : Intrathecal administration of Magnesium can prolong spinal opioid analgesia in humans, indicating its potential application in pain management (Buvanendran et al., 2002).

Insulin Sensitivity Improvement : Oral supplementation of Magnesium aspartate has shown significant improvement in insulin sensitivity and fasting plasma glucose levels in non-diabetic subjects, suggesting its role in managing insulin resistance (Mooren et al., 2011).

Blood Pressure Reduction : In a study, oral supplementation with Magnesium aspartate-HCl lowered blood pressure in subjects with mild to moderate hypertension (Witteman et al., 1994).

Anticonvulsant Effects : Magnesium sulfate has demonstrated central anticonvulsant action on N-methyl-D-aspartate-induced seizures in animal models, providing insights into its potential application in seizure management (Cotton et al., 1993).

Thermal Decomposition Analysis : A study on the thermal decomposition of magnesium salts, including magnesium aspartate, has been conducted to understand their stability and behavior under thermal conditions (Szynkaruk et al., 2010).

Effect on Blood Pressure : Magnesium aspartate hydrochloride supplementation has been shown to decrease blood pressure in patients with arterial hypertension or congestive heart failure (Dyckner & Wester, 1983).

Influence on Iron Absorption : An in vitro study on the effects of magnesium aspartate hydrochloride on iron absorption suggested that it has no appreciable influence on iron absorption, unlike other magnesium compounds (Disch et al., 1994).

Efficacy in Reducing Seizures : Magnesium aspartate has been found to be more efficacious than phenytoin in reducing N-methyl-D-aspartate seizures in animal studies, indicating its potential as an anticonvulsant (Mason et al., 1994).

Alzheimer's Disease Research : A study on serum magnesium levels in Alzheimer's disease patients showed a significant correlation between magnesium levels and the degree of the disease, suggesting magnesium's potential role in its management (Çilliler et al., 2007).

Anesthesia Practice : Magnesium's role as a non-competitive blocker of N-methyl-D-aspartate receptors has made it important in anesthesia practice, particularly for postoperative pain relief and as an adjuvant in blocks (Bansal, 2015).

Wirkmechanismus

Target of Action

Magnesium aspartate dihydrate, also known as Y4F5ODM66L, is a magnesium salt of aspartic acid . It primarily targets cells, nerves, muscles, bones, and the heart . Magnesium is an essential micronutrient, and its supplementation is intended to increase magnesium levels in the body .

Mode of Action

This compound acts as a cofactor for many enzymatic pathways involved in phosphate transfer reactions that use ATP and other nucleotides as substrates . It is involved in enzymatic reactions responsible for carbohydrate metabolism and protein synthesis . It may also play a role in reducing serum cholesterol and sodium/potassium ATPase responsible for neuromuscular functioning .

Biochemical Pathways

The homeostasis of intracellular Mg2+ is physiologically linked to cell growth, differentiation, energy metabolism, and cell death via the control of enzymatic activities, channel openings, DNA/RNA stability, and cellular stress . This compound is involved in oxidative phosphorylation and oxygen radical reduction . It also aids in the body’s ability to break down sugars, reducing the risk of insulin resistance .

Pharmacokinetics

This compound displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . It is excreted through urine . The absorption of magnesium from different preparations of magnesium supplements varies, with this compound having more complete absorption than magnesium oxide and magnesium citrate forms .

Result of Action

The molecular and cellular effects of this compound’s action include the normal functioning of cells, nerves, muscles, bones, and the heart . It is used to prevent and treat low amounts of magnesium in the blood . Some brands are also used to treat symptoms of too much stomach acid such as stomach upset, heartburn, and acid indigestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, long-term use of proton pump inhibitors has been associated with hypomagnesaemia, possibly due to disturbances in absorption . Furthermore, this compound can affect the absorption of other oral medicines, hence manufacturers generally advise a time interval of 2 – 3 hours, if possible, between administration .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;(2S)-2-aminobutanedioate;hydron;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAXHZXYTCHQPJ-PXYKVGKMSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16MgN2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215533-00-9 | |

| Record name | Magnesium aspartate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215533009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAGNESIUM ASPARTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F5ODM66L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}ethyl)dimethylamine](/img/structure/B8020873.png)

![tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8020882.png)

![[(2R,3R,4R,5R)-5-Bromo-3-(4-chlorobenzoyloxy)-4-fluoro-4-methyloxolan-2-YL]methyl 4-chlorobenzoate](/img/structure/B8020943.png)